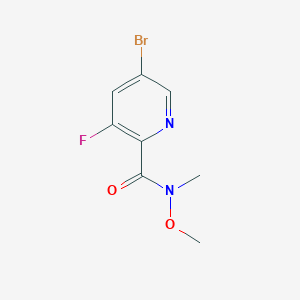

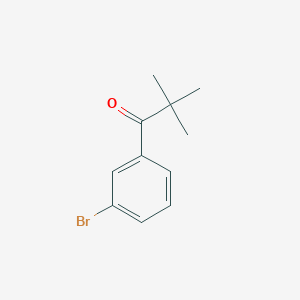

1-(3-溴苯基)-2,2-二甲基丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the information might be under a different but similar compound.

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions3. However, the specific synthesis process for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not readily available in the searched resources.

Molecular Structure Analysis

The molecular structure of a similar compound, 1-(3-Bromophenyl)-1H-pyrazole, has been analyzed using techniques such as FTIR, 1H and 13C NMR, and mass spectroscopy4. However, the specific molecular structure analysis for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not found in the searched resources.

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution5. However, the specific chemical reactions of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed17. However, the specific physical and chemical properties of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.

科学研究应用

1. Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole

- Methods of Application: The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .

- Results or Outcomes: The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

2. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine

- Application Summary: The compound is used in the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .

- Methods of Application: A UHPLC−MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL .

- Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

3. Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine

- Application Summary: The compound is used in the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

安全和危害

未来方向

The future directions for similar compounds often involve further research into their properties and potential applications10. However, the specific future directions for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.

Please note that the information provided is based on the available resources and may not fully cover the requested compound. Further research may be needed to obtain more specific and detailed information.

属性

IUPAC Name |

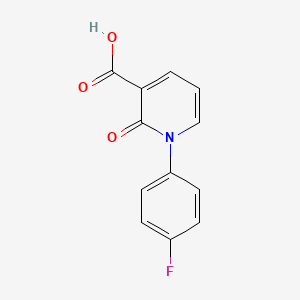

1-(3-bromophenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFTXOKQHQUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633499 |

Source

|

| Record name | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |

CAS RN |

2416-02-6 |

Source

|

| Record name | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。